

4-Chloro-3-(trifluoromethoxy)benzaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-3-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1632087

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-3-(trifluoromethoxy)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethoxy)benzaldehyde**, a key building block in modern synthetic chemistry. Its unique trifluoromethoxy and chloro substitutions on the benzaldehyde scaffold make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. This document will delve into its chemical and physical properties, synthesis, and reactivity, and highlight its applications with a focus on drug discovery.

Introduction

4-Chloro-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered significant interest in organic synthesis. The presence of both a trifluoromethoxy group and a chlorine atom on the benzene ring imparts distinct electronic properties that influence its reactivity and the characteristics of its derivatives. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group but with significantly different electronic and lipophilic properties, often leading to improved metabolic stability and bioavailability in drug candidates.

This guide will serve as a detailed resource for professionals utilizing this compound in their research and development endeavors.

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of **4-Chloro-3-(trifluoromethoxy)benzaldehyde** is paramount for its effective application in synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

- Molecular Formula: C₈H₄ClF₃O₂ [1]
- Molecular Weight: 224.56 g/mol [1]

These values are fundamental for stoichiometric calculations in chemical reactions.

Chemical Structure

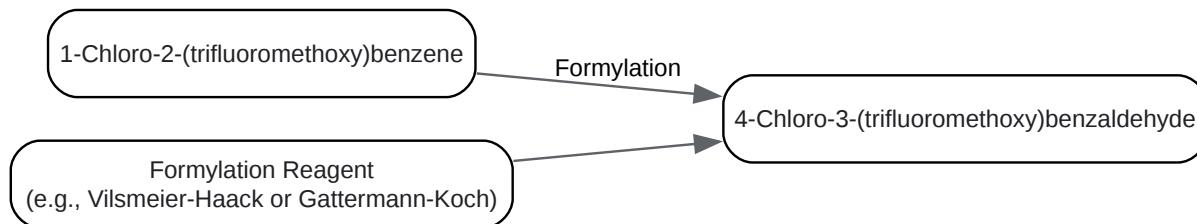
The arrangement of atoms and functional groups dictates the reactivity of the molecule.

Caption: Chemical structure of **4-Chloro-3-(trifluoromethoxy)benzaldehyde**.

Physicochemical Properties

The physical and chemical properties of **4-Chloro-3-(trifluoromethoxy)benzaldehyde** are critical for its handling, storage, and use in reactions.

Property	Value
CAS Number	886499-59-8[1]
Boiling Point	222.2±35.0 °C (Predicted)[1]
Density	1.463±0.06 g/cm ³ (Predicted)[1]
Water Solubility	Insoluble in water[1]
Storage Temperature	0-8 °C[1]
Sensitivity	Air Sensitive[1]


Note on a Structurally Similar Compound: It is crucial to distinguish **4-Chloro-3-(trifluoromethoxy)benzaldehyde** from the similarly named 4-Chloro-3-(trifluoromethyl)benzaldehyde. The latter has a different molecular formula (C₈H₄ClF₃O), molecular weight (208.56 g/mol), and CAS number (34328-46-6).[2][3] This distinction is vital to avoid errors in experimental design and execution.

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, the general approach to synthesizing **4-Chloro-3-(trifluoromethoxy)benzaldehyde** often involves the formylation of a corresponding substituted benzene ring.

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway to **4-Chloro-3-(trifluoromethoxy)benzaldehyde**.

Key Reactivity

The aldehyde functional group is the primary site of reactivity, undergoing a variety of transformations:

- Oxidation: Can be oxidized to the corresponding carboxylic acid.
- Reduction: Can be reduced to the corresponding benzyl alcohol.
- Reductive Amination: Reacts with amines in the presence of a reducing agent to form substituted benzylamines.
- Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
- Aldol Condensation: Can participate in condensations with enolates.
- Henry Reaction: Reacts with nitroalkanes to form β -nitro alcohols.

The electron-withdrawing nature of the trifluoromethoxy and chloro groups can influence the reactivity of the aldehyde and the benzene ring.

Applications in Drug Discovery and Development

The unique structural features of **4-Chloro-3-(trifluoromethoxy)benzaldehyde** make it a valuable precursor in the synthesis of various pharmaceutical agents.

Role as a Synthetic Intermediate

This compound serves as a key building block for introducing the 4-chloro-3-(trifluoromethoxy)phenyl moiety into larger, more complex molecules. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the specific substitution pattern can contribute to binding affinity and selectivity.

Contribution of the Trifluoromethoxy Group

The trifluoromethoxy group is often incorporated into drug candidates to:

- Enhance Lipophilicity: This can improve membrane permeability and oral absorption.

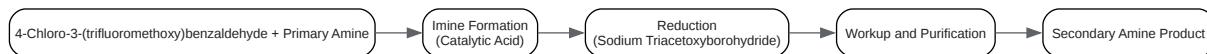
- Increase Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, which can prolong the half-life of a drug.
- Modulate pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, impacting drug-target interactions.

Experimental Protocols

The following are generalized protocols for common reactions involving **4-Chloro-3-(trifluoromethoxy)benzaldehyde**. Researchers should adapt these based on their specific substrates and experimental conditions.

Protocol: Reductive Amination

Objective: To synthesize a secondary amine from **4-Chloro-3-(trifluoromethoxy)benzaldehyde** and a primary amine.


Materials:

- **4-Chloro-3-(trifluoromethoxy)benzaldehyde**
- Primary amine (e.g., aniline)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel

Procedure:

- Dissolve **4-Chloro-3-(trifluoromethoxy)benzaldehyde** (1.0 eq) and the primary amine (1.1 eq) in DCM in a round-bottom flask.
- Add a catalytic amount of acetic acid to the solution.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical reductive amination reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Chloro-3-(trifluoromethoxy)benzaldehyde**.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[1]
 - If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a versatile and valuable reagent for the synthesis of complex organic molecules. Its unique combination of functional groups and substituents provides a platform for introducing desirable physicochemical properties into target compounds, particularly in the realm of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE | 886499-59-8
[amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [4-Chloro-3-(trifluoromethoxy)benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1632087#4-chloro-3-trifluoromethoxy-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1632087#4-chloro-3-trifluoromethoxy-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com